N-(3-Amino-4-methylphenyl)methanesulfonamide hydrochloride
Description
N-(3-Amino-4-methylphenyl)methanesulfonamide hydrochloride is a sulfonamide derivative characterized by a methanesulfonamide group attached to a 3-amino-4-methylphenyl ring. Its molecular formula is C₈H₁₃ClN₂O₂S, with a molecular weight of 236.71 g/mol, and it is identified by CAS number 1269225-46-8 . This compound is typically available at a purity of ≥95% and is utilized in pharmaceutical research, though its specific therapeutic applications remain under investigation.
Properties
IUPAC Name |
N-(3-amino-4-methylphenyl)methanesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-6-3-4-7(5-8(6)9)10-13(2,11)12;/h3-5,10H,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXNZZYJHADDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-4-methylphenyl)methanesulfonamide hydrochloride typically involves the reaction of 3-amino-4-methylbenzenesulfonamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: N-(3-Amino-4-methylphenyl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce amines.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions are conducted in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Substituted derivatives of the original compound
Scientific Research Applications
N-(3-Amino-4-methylphenyl)methanesulfonamide hydrochloride is a chemical compound with the molecular formula C₈H₁₃ClN₂O₂S and a molecular weight of 236.71 g/mol. It features a methanesulfonamide group attached to an aromatic amine, specifically 3-amino-4-methylphenyl. The hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications.
Chemical Reactivity
The chemical reactivity of this compound can be explored through various reactions typical of sulfonamides and amines. These reactions are significant in synthetic organic chemistry, particularly for developing pharmaceuticals.
This compound exhibits biological activity due to its sulfonamide structure. Sulfonamides are known for their antibacterial properties, functioning by inhibiting bacterial folic acid synthesis. This compound may also have potential applications in treating other conditions due to its structural similarity to known bioactive molecules.
Applications
This compound has several applications, including serving as an intermediate in drug development. Its unique structure makes it valuable for developing novel therapeutics. Studies focus on its interactions with various biological targets, and research suggests it may interact with enzymes involved in folate metabolism, similar to other sulfonamides. Additionally, its effects on bacterial strains have been documented, showcasing its potential efficacy against resistant pathogens.
Structural Analogues
Several compounds share structural or functional similarities with this compound. These include:
- N-(3-Amino-4-fluorophenyl)methanesulfonamide Contains a fluorine substituent and has potential for enhanced activity against certain bacteria.
- N-(3-Amino-4-methylphenyl)acetamide Similar amine structure but lacks sulfonamide functionality and is used in different therapeutic contexts.
- N-(4-Methylphenyl)methanesulfonamide Lacks the amino group, resulting in a differing biological activity profile.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-methylphenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methanesulfonamide group enhances the compound’s solubility and stability, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Substituted Phenyl Rings
N-(4-Amino-3-methoxyphenyl)methanesulfonamide Hydrochloride (CAS 83209-83-0)
- Molecular Formula : C₈H₁₃ClN₂O₃S
- Key Difference : A methoxy (-OCH₃) group replaces the methyl (-CH₃) group at the 4-position of the phenyl ring.
N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide Hydrochloride (m-AMSA.HCl)
- Molecular Formula : C₂₁H₂₀ClN₃O₃S
- Key Difference: Incorporates a bulky acridinylamino group at the 4-position and a methoxy group at the 3-position.
- Impact : The acridinyl moiety enables intercalation with DNA, making this compound an antitumor agent. Solvatochromic studies highlight its solvent-dependent electronic absorption, a property absent in the simpler target compound .
Pharmacologically Active Sulfonamides
Sotalol Hydrochloride Derivatives
- Oxo Sotalol Hydrochloride (CAS 5576-49-8) Molecular Formula: C₁₂H₁₉ClN₂O₃S Key Difference: Features an isopropylamino-acetyl group at the 4-position of the phenyl ring. Impact: This structural complexity confers β-blocker and antiarrhythmic activity, contrasting with the target compound’s simpler structure and underexplored pharmacological profile .
- Deuterated Sotalol (Betapace-d6) Molecular Formula: C₁₂H₁₆D₆ClN₂O₃S Key Difference: Deuterium substitution at the isopropylamino group. Impact: Used in metabolic stability studies due to isotopic labeling, whereas the target compound lacks such applications .
Dronedarone Hydrochloride (CAS 141625-93-6)
Substituent Variations on the Sulfonamide Group
4-Amino-N-methylbenzenemethanesulfonamide (CAS 109903-35-7)
- Molecular Formula : C₈H₁₂N₂O₂S
- Key Difference : A methyl group is attached to the sulfonamide nitrogen instead of the phenyl ring.
Physicochemical and Functional Comparisons
Molecular Weight and Complexity
| Compound | Molecular Weight (g/mol) | Structural Complexity | Primary Application |
|---|---|---|---|
| Target Compound | 236.71 | Low | Research chemical |
| m-AMSA.HCl | 435.92 | High | Antitumor drug |
| Oxo Sotalol Hydrochloride | 306.81 | Moderate | Antiarrhythmic |
| Dronedarone Hydrochloride | 593.20 | Very High | Antiarrhythmic |
Biological Activity
N-(3-Amino-4-methylphenyl)methanesulfonamide hydrochloride, commonly referred to as a sulfonamide derivative, has garnered attention due to its diverse biological activities. This compound's unique structure, characterized by an amino group and a methanesulfonamide moiety, allows it to interact with various biological targets, particularly in the fields of antimicrobial and anticancer research.
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial folic acid synthesis, a mechanism common among sulfonamides. The amino group facilitates hydrogen bonding with active sites of enzymes, potentially leading to the inhibition or modulation of their activity. Additionally, the methanesulfonamide group enhances solubility and stability, which is crucial for its interaction with biological molecules.
Biological Applications
1. Antimicrobial Activity:
- This compound exhibits significant antibacterial properties. It functions by disrupting the synthesis of folate, essential for nucleic acid production in bacteria. This mechanism positions it as a candidate for treating infections caused by resistant bacterial strains.
2. Anticancer Properties:
- Recent studies have explored its potential in cancer therapy, particularly in acute myeloid leukemia (AML). The compound has been identified as a promising agent that may induce differentiation in AML cells, enhancing survival rates and reducing toxicity compared to conventional chemotherapy . Research indicates that compounds with similar structures can stimulate differentiation by upregulating specific markers like CD11b in various leukemia cell lines .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity in AML
In a phenotypic screening study involving several AML cell lines (HL-60, THP-1), this compound was evaluated for its ability to induce differentiation. The results demonstrated that the compound significantly increased CD11b expression and altered cell morphology consistent with differentiation. This effect was observed across multiple cell lines, indicating broad potential applicability .
Comparative Analysis with Similar Compounds
The following table highlights structural analogs of this compound and their biological activities:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| N-(3-Amino-4-fluorophenyl)methanesulfonamide | Sulfonamide | Contains a fluorine substituent; potential enhanced activity against certain bacteria. |
| N-(3-Amino-4-methylphenyl)acetamide | Amide | Similar amine structure but lacks sulfonamide functionality; used in different therapeutic contexts. |
| N-(4-Methylphenyl)methanesulfonamide | Sulfonamide | Lacks the amino group; differing biological activity profile. |
The unique substitutions on the aromatic ring of this compound influence its biological activity compared to these analogs, suggesting potential for further development into novel therapeutics.
Q & A
Q. What are the recommended methods for synthesizing N-(3-Amino-4-methylphenyl)methanesulfonamide hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves reacting 3-amino-4-methylaniline with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at room temperature . Optimization includes controlling reaction time (e.g., 2 hours), stoichiometric ratios (1:1.2 amine to methanesulfonyl chloride), and purification via recrystallization. Yield improvements may involve inert atmospheres or temperature modulation. Example Reaction Conditions :
| Reactant | Solvent | Base | Time | Yield |
|---|---|---|---|---|
| 3-amino-4-methylaniline | THF | Triethylamine | 2 h | ~75% |
Q. Which spectroscopic techniques are most effective for characterizing This compound, and what key spectral markers should researchers look for?
- Methodological Answer :
- IR Spectroscopy : Key peaks include sulfonamide S=O asymmetric stretching (~1327 cm⁻¹) and N–H bending (~1593 cm⁻¹) .
- NMR : H NMR should show aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). C NMR confirms sulfonamide (C–S at ~45 ppm) .
- UV-Vis : λmax ~255 nm (aromatic π→π* transitions) .
Q. How can researchers determine the solubility profile of this compound in various solvents, and what factors influence its dissolution?
- Methodological Answer : Use the shake-flask method: dissolve excess compound in solvents (e.g., water, DMSO, ethanol) at 25°C, filter, and quantify via HPLC . Solubility is influenced by hydrochloride salt formation (enhancing polar solvent solubility) and substituent hydrophobicity. Polar aprotic solvents (e.g., DMF) often show higher solubility due to hydrogen bonding with sulfonamide .
Advanced Research Questions
Q. What are the primary degradation pathways of This compound under different stress conditions, and how can these pathways be analytically monitored?
- Methodological Answer :
- Acidic/Base Hydrolysis : Degrades via cleavage of sulfonamide bonds. Use LC-MS (e.g., C18 column, 0.1% formic acid/acetonitrile gradient) to detect fragments (e.g., m/z 172 for methanesulfonic acid) .
- Oxidative Stress : Hydrogen peroxide induces aromatic ring hydroxylation. Monitor via UV-Vis shifts and LC-MS/MS .
Stability Data Example :
| Condition | Degradation Products | Half-Life |
|---|---|---|
| pH 9, 60°C | Desulfonated amine | 8 h |
Q. How can researchers resolve contradictions in stability data for this compound when exposed to varying pH and temperature conditions?
- Methodological Answer : Validate findings using orthogonal techniques:
- Compare HPLC purity data with H NMR integration for residual starting material.
- Perform kinetic modeling (Arrhenius plots) to extrapolate degradation rates across temperatures .
- Use mass balance studies to account for volatile/byproduct losses .
Q. What strategies can be employed to develop a reverse-phase HPLC method for separating This compound from its degradation products while minimizing organic solvent consumption?
- Methodological Answer :
- Column Selection : Use monolithic C18 columns for high efficiency at low backpressure, enabling faster gradients .
- Mobile Phase : Optimize with 10–40% acetonitrile in 0.1% trifluoroacetic acid (TFA) over 10 minutes. This reduces solvent use by 30% compared to traditional methods .
- Detection : UV at 255 nm for sensitivity .
Q. How does the presence of the hydrochloride salt influence the pharmacokinetic properties of N-(3-Amino-4-methylphenyl)methanesulfonamide, and what in vitro models are suitable for assessing its bioavailability?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility, improving intestinal absorption. Use:
- Caco-2 cell monolayers to measure permeability (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .
- PAMPA (Parallel Artificial Membrane Permeability Assay) to predict blood-brain barrier penetration .
Q. What computational approaches are available to predict the interaction of This compound with biological targets, and how can these be validated experimentally?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., NMDA receptors). Focus on sulfonamide hydrogen bonding with GluN2B subunits .
- Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (e.g., Kd <10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
